molecular formula C9H17FO2 B12981637 Methyl 8-fluorooctanoate CAS No. 616205-77-7

Methyl 8-fluorooctanoate

Cat. No.: B12981637
CAS No.: 616205-77-7
M. Wt: 176.23 g/mol
InChI Key: XMVRKCZNUSCAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-fluorooctanoate (C₉H₁₇FO₂) is a fluorinated ester characterized by an eight-carbon aliphatic chain with a fluorine atom at the terminal (C8) position and a methyl ester group at the carboxyl terminus. It is synthesized via fluorination of alkali carboxylates followed by esterification. For instance, fluorination of aqueous sodium nonanoate yields this compound after methanol reflux, with a boiling point of 106.5–107°C at 9 mm Hg . Its structural features, such as the electronegative fluorine substituent, influence physicochemical properties like polarity, stability, and reactivity, making it relevant in organic synthesis and material science.

Properties

CAS No.

616205-77-7

Molecular Formula

C9H17FO2

Molecular Weight

176.23 g/mol

IUPAC Name

methyl 8-fluorooctanoate

InChI

InChI=1S/C9H17FO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3

InChI Key

XMVRKCZNUSCAEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-fluorooctanoate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 8-bromooctanoic acid with potassium carbonate in dimethylformamide (DMF), followed by the addition of methyl iodide. The reaction mixture is stirred overnight and then quenched with water. The organic layer is separated, washed, and purified by column chromatography .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Esterification of 8-Fluorooctanoic Acid

The most direct synthesis involves the esterification of 8-fluorooctanoic acid with iodomethane (methyl iodide) under basic conditions:

  • Reagents : 8-Fluorooctanoic acid, methyl iodide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Conditions : Inert atmosphere (e.g., nitrogen), 30-minute activation of the acid with K₂CO₃, followed by dropwise addition of methyl iodide. Stirring overnight at ambient temperature yields the ester .

  • Yield : 85% after purification via column chromatography (SiO₂, hexanes/ethyl acetate) .

Hydrolysis

Methyl 8-fluorooctanoate undergoes hydrolysis under acidic or basic conditions to regenerate 8-fluorooctanoic acid:

  • Acidic Hydrolysis : Catalyzed by H₂SO₄ or HCl in aqueous methanol.

  • Basic Hydrolysis : NaOH or KOH in aqueous ethanol yields the carboxylate salt.

Metabolic Reactions

In vivo studies in rats show rapid metabolism:

  • Metabolites : Labeled metabolites (e.g., 8-fluoro-4-methyloctanoic acid) cross the blood-brain barrier, contributing to retained brain radioactivity .

  • Defluorination : 3-Fluorooctanoic acid analogs exhibit significant defluorination, evidenced by bone uptake of free fluoride .

Comparative Analysis of Fluorinated Octanoates

Property This compound Perfluorooctanoic Acid (PFOA) GenX (HFPO-DA)
Synthetic Route Esterification or nucleophilic substitutionElectrochemical fluorination or telomerization Telomerization of tetrafluoroethylene
Bioaccumulation Low (rapid metabolism) High (persistent organic pollutant) Moderate (shorter half-life)
Toxicity Limited dataCarcinogenic (IARC Group 1) Emerging concern

Key Research Findings

  • Synthetic Efficiency : this compound synthesis achieves high yields (85%) under optimized conditions, but purification requires chromatography due to byproduct formation .

  • Biological Behavior : Despite low initial brain uptake, metabolites of branched analogs (e.g., 4-methyl derivatives) persist in neural tissues, complicating PET imaging interpretation .

  • Environmental Stability : Fluorinated esters like this compound are less environmentally persistent than PFOA but require monitoring due to potential metabolite toxicity .

In Vivo Distribution in Rats

Compound Brain Uptake (% ID/g) Liver Uptake (% ID/g)
This compound0.12 ± 0.031.45 ± 0.21
4-Methyl Branched Analog0.09 ± 0.022.89 ± 0.34

Scientific Research Applications

Methyl 8-fluorooctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-fluorooctanoate involves its interaction with various molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. In radiolabeling applications, the fluorine-18 isotope can be used to trace the compound’s distribution and metabolism in biological systems .

Comparison with Similar Compounds

Ethyl 8-Fluorooctanoate (C₁₀H₁₉FO₂)

  • Structural Differences : The ethyl ester variant replaces the methyl group with an ethyl moiety, slightly increasing hydrophobicity and molecular weight (190.23 g/mol vs. 176.21 g/mol for the methyl ester).
  • Synthesis: Ethyl 8-fluorooctanoate is produced similarly via fluorination of disodium azelate, yielding a mixture of fluorinated heptanes, followed by esterification .
  • Analytical Data :
    • Predicted collision cross-section (CCS) for [M+H]+: 145.6 Ų .
    • SMILES: CCOC(=O)CCCCCCCF; InChIKey: CHPYVNWQOQDEMI-UHFFFAOYSA-N .
  • Applications : Used as a reference standard in mass spectrometry due to its distinct CCS values .

Methyl 8-Bromooctanoate (C₉H₁₇BrO₂)

  • Structural Differences : Bromine replaces fluorine at C8, significantly altering electronegativity and steric bulk.
  • Properties :
    • Molecular weight: 237.13 g/mol .
    • Linear structure: Br(CH₂)₇CO₂CH₃ .
  • Reactivity : Bromine’s polarizability enhances nucleophilic substitution reactivity compared to fluorine, making it a precursor in cross-coupling reactions.

Methyl 8-Oxo-8-(phenylamino)octanoate (C₁₅H₂₁NO₃)

  • Structural Differences: Incorporates an oxo group and phenylamino substituent at C8, introducing hydrogen-bonding capacity and aromaticity.
  • Properties: Molecular weight: 263.33 g/mol . Applications: Potential use in pharmaceutical intermediates due to its amide-like functionality .

Table 1. Key Properties of Methyl 8-Fluorooctanoate and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Synthesis Pathway
This compound C₉H₁₇FO₂ 176.21 106.5–107 (9 mm Hg) Fluorine, methyl ester Fluorination + esterification
Ethyl 8-fluorooctanoate C₁₀H₁₉FO₂ 190.23 Not reported Fluorine, ethyl ester Fluorination of azelate salts
Methyl 8-bromooctanoate C₉H₁₇BrO₂ 237.13 Not reported Bromine, methyl ester Halogenation of octanoate
Methyl 8-oxo-8-(phenylamino)octanoate C₁₅H₂₁NO₃ 263.33 Not reported Oxo, phenylamino Multi-step condensation

Reactivity and Stability Trends

  • Fluorine vs. Bromine: Fluorine’s high electronegativity increases oxidative stability but reduces nucleophilic reactivity compared to bromine. This compound is less prone to hydrolysis than its brominated counterpart .
  • Ester Group Impact : Ethyl esters exhibit marginally lower polarity than methyl esters, affecting chromatographic retention times .
  • Degradation: Unlike perfluorooctanoic acid (PFOA), fluorinated esters like this compound are less environmentally persistent, as ester groups hydrolyze to carboxylic acids under basic conditions .

Biological Activity

Methyl 8-fluorooctanoate is a fluorinated fatty acid ester that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is an ester derived from octanoic acid, with a fluorine atom at the 8-position. Its molecular formula is C9H17FO2C_9H_{17}FO_2, and it possesses unique chemical properties due to the presence of a fluorine atom, which can influence its interactions with biological systems.

The biological activity of this compound primarily stems from its metabolic conversion and interaction with various enzymatic pathways:

  • Hydrolysis : The ester group can undergo hydrolysis to release 8-fluorooctanoic acid, which may participate in further biochemical reactions.
  • Enzyme Interaction : It may interact with enzymes involved in fatty acid metabolism, potentially affecting lipid profiles and energy metabolism.

Pharmacological Effects

Several studies have investigated the pharmacological effects of this compound, particularly in relation to its potential as a therapeutic agent:

  • Antimicrobial Activity : Some research indicates that fluorinated fatty acids exhibit enhanced antimicrobial properties. The presence of fluorine can increase membrane permeability, leading to improved efficacy against bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, in vitro tests showed that it could reduce cell viability in various cancer cell lines, although further investigation is required to elucidate the underlying mechanisms.

Case Studies

  • Study on Antimicrobial Properties : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant activity against Gram-positive bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial membranes due to its lipophilic nature.
  • Cancer Cell Proliferation Inhibition : Research conducted on HeLa and MCF7 cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis in these cells, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

CompoundStructureBiological ActivityNotes
This compoundC9H17FO2C_9H_{17}FO_2Antimicrobial, AnticancerUnique fluorinated structure enhances activity.
Methyl OctanoateC8H16O2C_8H_{16}O_2Moderate antimicrobialLacks fluorine; lower membrane permeability.
Methyl PerfluorooctanoateC8F17O2C_8F_{17}O_2High antimicrobialStrongly lipophilic; higher toxicity concerns.

Q & A

Basic: What are the optimal synthetic routes for Methyl 8-fluorooctanoate, and how can purity be assessed?

Answer:
this compound (CAS RN 376-27-2) is typically synthesized via esterification of 8-fluorooctanoic acid with methanol under acid catalysis. Key parameters include reaction temperature (60–80°C), stoichiometric excess of methanol, and removal of water to drive equilibrium. Post-synthesis, purification via fractional distillation or preparative HPLC is recommended. Purity assessment should combine gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) to confirm structural integrity (¹⁹F NMR δ -120 to -125 ppm for CF groups). Quantitative fluorimetric assays can validate fluorine content .

Basic: What analytical techniques are critical for characterizing this compound in environmental samples?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is preferred for trace detection. Use C18 reverse-phase columns with methanol/water gradients for separation. Calibration curves should include internal standards (e.g., isotopically labeled analogs like ¹³C-PFOA) to correct for matrix effects. For fluorinated analogs, ensure mass transitions specific to m/z 413→369 (characteristic fragment ions) are monitored. Cross-validate with ion chromatography for fluoride release studies under hydrolytic conditions .

Advanced: How can researchers resolve discrepancies in reported degradation rates of this compound across studies?

Answer:
Discrepancies often arise from varying experimental conditions (pH, temperature, microbial consortia). A systematic meta-analysis should:

  • Standardize degradation metrics (e.g., half-life under controlled OECD 301B tests).
  • Apply multivariate regression to identify dominant factors (e.g., hydroxyl radical exposure in advanced oxidation processes).
  • Use Bayesian imputation to address missing data in historical studies, as outlined in Rubin’s multiple imputation framework .
    Cross-laboratory validation using spiked environmental matrices (soil/water) is critical to reconcile conflicting results .

Advanced: What mechanistic insights explain the reactivity of this compound in catalytic defluorination studies?

Answer:
The ester’s electron-deficient β-fluorine atoms are susceptible to nucleophilic attack. Density functional theory (DFT) simulations reveal transition-state stabilization via Pd(0)-catalyzed C-F bond cleavage. Experimental validation involves:

  • Kinetic isotope effects (KIE) using deuterated substrates.
  • In situ X-ray absorption spectroscopy (XAS) to monitor metal-ligand interactions during defluorination.
    Compare turnover frequencies (TOF) with non-fluorinated analogs to isolate fluorine-specific effects. Recent studies suggest tert-butyl hydroperoxide (TBHP) enhances defluorination efficiency by 40% in palladium-mediated systems .

Basic: What safety protocols are essential when handling this compound?

Answer:
Due to potential hepatotoxicity (observed in PFOA analogs), use fume hoods, nitrile gloves, and ANSI Z87.1-rated goggles. Store at 0–6°C in sealed amber vials to prevent photodegradation. Monitor airborne particulates with NIOSH Method 2552. Acute exposure requires decontamination with 0.9% saline and medical evaluation for fluoroacetate-like symptoms (e.g., metabolic acidosis). Chronic handling mandates biannual liver function tests for lab personnel .

Advanced: How can computational modeling predict the environmental partitioning of this compound?

Answer:
Apply the EPI Suite™ software to estimate log Kow (octanol-water partition coefficient) and Henry’s law constants. Molecular dynamics (MD) simulations using AMBER force fields can model sorption to organic matter (e.g., humic acids). Validate predictions with experimental soil-water distribution coefficients (Kd) measured via batch equilibration. For atmospheric studies, integrate the Community Multiscale Air Quality (CMAQ) model to assess long-range transport potential .

Advanced: What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

Answer:
Use benchmark dose (BMD) modeling with PROAST software for non-linear responses. Apply Akaike’s Information Criterion (AIC) to compare log-logistic vs. Weibull models. For omics data (transcriptomics/proteomics), employ false discovery rate (FDR) correction (p<0.05) and pathway enrichment analysis via DAVID. Address censored data (e.g., non-detects) with Tobit regression. Cross-reference with PFOA toxicokinetic models to extrapolate interspecies differences .

Basic: How should researchers design experiments to assess the biodegradability of this compound?

Answer:
Follow OECD Guideline 301F (manometric respirometry) with activated sludge inoculum. Monitor CO2 evolution and fluoride release via ion-selective electrodes. Include abiotic controls (autoclaved sludge) to distinguish microbial vs. chemical degradation. For anaerobic conditions, use serum bottles with methanogenic consortia and measure CH4 production via gas chromatography. Data should report percent mineralization and first-order rate constants (k1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.